molecular formula C7H18O3Si B108605 Isobutyltrimethoxysilane CAS No. 18395-30-7

Isobutyltrimethoxysilane

Cat. No. B108605
M. Wt: 178.3 g/mol
InChI Key: XYJRNCYWTVGEEG-UHFFFAOYSA-N
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Patent
US04958041

Procedure details

Under an inert gas, 24.3 g magnesium chips (1.0 mol) were combined with about 10 ml methyl-tert-butylether, an iodine crystal and 3.6 g cyclohexylchloride (0.03 mol). To start the reaction, a solution of 152.0 g isobutyltrimethoxysilane (0.85 mol) and 115.0 g cyclohexylchloride (0.97 mol) in 130 ml methyl-tert-butylether was added dropwise, with stirring, to the first mixture at a rate to maintain a moderate reflux. At the end of this addition, the reaction was allowed to reflux for two more hours. After cooling the reaction mixture, 4.8 g methanol (0.15 mol) was added, stirred for a few minutes and then the precipitate was removed by filtration. The filter cake was washed with several portions of methyl-tert-butylether. The solvent was evaporated from the combined filtrates by water vacuum. The remaining residue consisted of 192.5 g (98.4% of the theoretical yield) isobutylcyclohexyldimethoxysilane which had a purity of 98% according to GC. Isobutyldicyclohexylmethoxysilane was not detected by GC.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
152 g
Type
reactant
Reaction Step Four
Quantity
115 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.[CH:4]1(Cl)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH2:11]([Si:15](OC)([O:18][CH3:19])[O:16][CH3:17])[CH:12]([CH3:14])[CH3:13].CO>COC(C)(C)C>[CH2:11]([Si:15]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([O:18][CH3:19])[O:16][CH3:17])[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
C1(CCCCC1)Cl
Step Four
Name
Quantity
152 g
Type
reactant
Smiles
C(C(C)C)[Si](OC)(OC)OC
Name
Quantity
115 g
Type
reactant
Smiles
C1(CCCCC1)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
COC(C)(C)C
Step Five
Name
Quantity
4.8 g
Type
reactant
Smiles
CO
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to the first mixture at a rate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a moderate reflux
ADDITION
Type
ADDITION
Details
At the end of this addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two more hours
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for a few minutes
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
WASH
Type
WASH
Details
The filter cake was washed with several portions of methyl-tert-butylether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the combined filtrates by water vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)[Si](OC)(OC)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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